Product packaging for 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole(Cat. No.:CAS No. 1553431-50-7)

3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2457112
CAS No.: 1553431-50-7
M. Wt: 185.23
InChI Key: ZWXFRSZZZMRONH-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Scaffold in Heterocyclic Chemistry

The 1,2,4-triazole nucleus is a ubiquitous structural motif in numerous synthetic compounds, exhibiting a wide array of therapeutic and agricultural applications. Its importance stems from its unique combination of chemical properties, including its aromatic nature, ability to participate in hydrogen bonding, and metabolic stability.

The first synthesis of a triazole compound dates back to the late 19th century. Since then, the field has evolved dramatically, with the development of numerous synthetic methodologies for accessing a diverse range of substituted 1,2,4-triazoles. Early research focused on their fundamental chemical properties, but the discovery of their biological activities in the mid-20th century led to an explosion of interest in their medicinal and agricultural potential. This has resulted in a rich history of research, with continuous efforts to discover novel derivatives with enhanced efficacy and selectivity.

In the realm of medicinal chemistry, the 1,2,4-triazole ring is considered a "privileged pharmacophore". This term is used to describe a molecular framework that is capable of binding to multiple biological targets, thus appearing in a variety of biologically active compounds. The triazole moiety can be found at the core of numerous drugs with diverse therapeutic applications.

Table 1: Examples of Therapeutic Areas for 1,2,4-Triazole Containing Drugs

Therapeutic AreaExamples of Drug Classes
AntifungalAzole antifungals
AntiviralReverse transcriptase inhibitors
AnticancerAromatase inhibitors
AnxiolyticBenzodiazepine (B76468) analogues

The versatility of the 1,2,4-triazole scaffold is attributed to its ability to serve as a bioisostere for other functional groups, such as amides and esters, and its capacity to engage in various non-covalent interactions with biological macromolecules.

Structural Characteristics of the 4H-1,2,4-Triazole System

The specific isomer of interest here is the 4H-1,2,4-triazole, where the substituent is attached to the nitrogen atom at position 4 of the ring. This substitution pattern influences the electronic and steric properties of the molecule.

The 1,2,4-triazole ring is an aromatic system, fulfilling Hückel's rule with a cyclic, planar arrangement of atoms and a delocalized π-electron system. This aromaticity confers significant thermodynamic stability to the ring. The stability of the triazole nucleus is a key factor in its prevalence in pharmaceuticals, as it is generally resistant to metabolic degradation.

Unsubstituted or certain substituted 1,2,4-triazoles can exist in different tautomeric forms, primarily the 1H- and 4H-isomers. In the case of 4-substituted 1,2,4-triazoles, such as the compound of interest, the presence of the substituent on the N4 nitrogen atom "locks" the molecule in the 4H-tautomeric form. This removes the possibility of tautomerization involving the ring protons, which can simplify its chemical behavior and biological interactions.

Introduction to 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole

Having established the foundational importance of the 1,2,4-triazole scaffold, we now turn our attention to the specific molecule of interest: this compound. This compound is characterized by the presence of a cyclopropyl (B3062369) group at the 3-position and a phenyl group at the 4-position of the 4H-1,2,4-triazole ring.

Table 2: Structural Features of this compound

FeatureDescription
Core Heterocycle4H-1,2,4-triazole
Substituent at C3Cyclopropyl group
Substituent at N4Phenyl group

The combination of these structural features—the stable and versatile triazole core, the compact and lipophilic cyclopropyl group, and the aromatic phenyl ring—suggests a molecule with distinct physicochemical properties. While detailed research findings on this specific compound are not extensively available in the public domain, its structure allows for speculation on its potential areas of interest within chemical and biological research. The presence of the cyclopropyl moiety is known to often enhance metabolic stability and binding affinity in drug candidates. The phenyl group can engage in π-stacking interactions and can be further functionalized to modulate the compound's properties.

Further investigation into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully elucidate its potential within the broader field of 1,2,4-triazole chemistry.

Rationale for Cyclopropyl and Phenyl Substitutions

The selection of substituents in the design of novel chemical entities is a deliberate process aimed at optimizing molecular properties and biological activity. In this compound, the cyclopropyl and phenyl groups are incorporated for specific reasons rooted in medicinal and organic chemistry.

The cyclopropyl group is a small, strained ring that is often used as a bioisostere for other chemical groups. Its incorporation into a larger molecule can influence conformation and metabolic stability. Research into triazole derivatives containing a cyclopropane (B1198618) moiety has indicated that this addition can lead to significant fungicidal activity. researchgate.net In some contexts, however, the introduction of a cyclopropyl group has been shown to decrease certain types of biological activity, such as antiproliferative effects against specific cell lines, highlighting the nuanced role of this substituent. nih.gov

Table 1: Influence of Substituents on 1,2,4-Triazole Derivatives
SubstituentPosition on 1,2,4-TriazolePotential Rationale for InclusionObserved Effects in Research
CyclopropylC-3Introduce conformational rigidity; act as a bioisostere; enhance metabolic stability.Associated with significant fungicidal activity in some derivatives. researchgate.net May decrease other activities like antiproliferative effects in different molecular contexts. nih.gov
PhenylN-4Engage in π-π interactions with biological targets; influence electronic properties and steric profile.Substitution pattern on the phenyl ring can be important for potency. nih.gov The group's orientation relative to the triazole ring is a key structural parameter. nih.govbohrium.com

Positional Isomerism and its Implications

The 1,2,4-triazole ring system can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. globalresearchonline.netnih.gov The 1H form is generally considered more stable in the unsubstituted parent molecule. nih.gov However, when substituents are added, the position of the hydrogen atom is replaced by a substituent, fixing the structure as a specific isomer. In the case of this compound, the "4H" designation signifies that the phenyl group is attached to the nitrogen atom at position 4.

Scope and Objectives of Academic Research on the Compound

Academic research on substituted 1,2,4-triazoles like this compound is typically multifaceted, pursuing several key objectives. A primary goal is the development of novel and efficient synthetic methodologies to access these molecules. frontiersin.orgisres.org Researchers often explore multi-step reactions or one-pot syntheses to produce the target compounds in good yields from readily available starting materials. mdpi.comresearchgate.net

A major focus of the research is the investigation of the compound's potential biological activities. eurekaselect.com Given the broad spectrum of activities reported for the 1,2,4-triazole class, new derivatives are frequently screened against a wide range of targets. nih.govnih.govdergipark.org.trnih.gov This includes testing for antifungal, antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties, among others. researchgate.netnih.govuomustansiriyah.edu.iq

Furthermore, a significant objective is to conduct structure-activity relationship (SAR) studies. nih.govnih.gov By synthesizing a series of related analogues with systematic variations in the substituents, researchers aim to understand how specific structural features influence biological efficacy. nih.gov This work is crucial for optimizing lead compounds to enhance potency and selectivity while minimizing potential off-target effects. Beyond biological applications, some research explores the physical properties of highly conjugated 1,2,4-triazole derivatives for applications in materials science, such as their use as luminophores in optoelectronic devices. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B2457112 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole CAS No. 1553431-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-8-12-13-11(14)9-6-7-9/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXFRSZZZMRONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole

The formation of the 3,4-disubstituted-4H-1,2,4-triazole core of the target molecule relies on well-established cyclization reactions. These methods typically involve the construction of the five-membered heterocyclic ring from acyclic precursors through condensation and subsequent dehydration or cyclization reactions.

Cyclization Reactions for 1,2,4-Triazole (B32235) Ring Formation

Several reliable methods are employed for the synthesis of the 4H-1,2,4-triazole ring. A common and effective strategy is the Pellizzari reaction, which involves the reaction of a carboxylic acid hydrazide with an amide. For the target molecule, this would entail the reaction of cyclopropanecarbohydrazide (B1346824) with a phenyl-substituted amide.

Another prevalent method involves the reaction of diacylhydrazines with primary amines, often in the presence of a dehydrating agent. nih.gov This approach would see a di(cyclopropanoyl)hydrazine reacting with aniline (B41778) to form the desired 4-phenyl substituted triazole ring.

Additionally, the Einhorn-Brunner reaction provides a viable route, involving the reaction of hydrazines with diacylamines. The synthesis can also proceed through the cyclization of substituted thiosemicarbazides, which are versatile intermediates in the formation of various heterocyclic systems including 1,2,4-triazoles. ijnrd.org

Precursors and Intermediate Compounds

The synthesis of this compound necessitates specific starting materials that provide the cyclopropyl (B3062369) and phenyl moieties at the correct positions. The choice of precursors is directly linked to the selected synthetic route.

Key Precursors for Synthesis:

Precursor 1Precursor 2Synthetic Route
CyclopropanecarbohydrazideN-PhenylformamidePellizzari-type Reaction
N,N'-di(cyclopropanoyl)hydrazineAnilineDiacylhydrazine Cyclization
Cyclopropanecarboximidoyl chloridePhenylhydrazineImidoyl Chloride Cyclization
Cyclopropanecarbothioic acid S-methyl ester4-PhenylthiosemicarbazideThiosemicarbazide Cyclization

Specific Reaction Conditions and Catalysis

The cyclization reactions to form the 1,2,4-triazole ring often require specific conditions to drive the reaction towards completion and maximize yield.

Thermal Conditions: Many of these reactions are conducted at elevated temperatures, often under reflux in solvents like toluene (B28343), xylene, or ethanol. nih.gov

Dehydrating Agents: In routes that involve the elimination of water, such as the reaction of diacylhydrazines with amines, strong dehydrating agents are frequently used. Common agents include phosphorus pentoxide (P₂O₅), zinc chloride (ZnCl₂), or polyphosphoric acid (PPA). nih.gov

Catalysis: While many traditional methods rely on stoichiometric reagents, catalytic approaches are becoming more common. Acid catalysts can be employed to facilitate condensation steps. For example, glacial acetic acid is sometimes used as both a catalyst and a solvent. Base-catalyzed cyclization of thiosemicarbazides using reagents like sodium hydroxide (B78521) or potassium hydroxide is also a standard procedure. ijnrd.org

Advanced Synthetic Techniques

Modern synthetic chemistry aims to improve reaction efficiency, reduce environmental impact, and shorten reaction times. Techniques like microwave-assisted synthesis and green chemistry approaches have been successfully applied to the synthesis of 1,2,4-triazoles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. pnrjournal.com For the synthesis of 1,2,4-triazoles, microwave assistance can lead to dramatic reductions in reaction time, often from hours to minutes, and frequently results in higher product yields and purity. organic-chemistry.orgrsc.org

The mechanism involves the direct heating of polar molecules in the reaction mixture through dielectric loss, leading to rapid and uniform temperature increases. This can minimize the formation of side products that may occur with prolonged heating in conventional methods. researchgate.net The synthesis of this compound from its precursors can be significantly accelerated under microwave irradiation, often in the absence of a catalyst. organic-chemistry.org

Comparison of Conventional vs. Microwave-Assisted Synthesis (Illustrative for 1,2,4-Triazoles):

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Several hours (e.g., 8-24 h)Minutes (e.g., 5-30 min) rsc.orgresearchgate.net
Yield Moderate to Good (e.g., 60-80%)Good to Excellent (e.g., 75-95%) rsc.org
Conditions High boiling point solvent, refluxCan be solvent-free or in high-boiling polar solvents organic-chemistry.orgnih.gov
Energy Efficiency LowerHigher pnrjournal.com

Green Chemistry Approaches

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the context of 1,2,4-triazole synthesis, this translates to several improved strategies.

Alternative Solvents: Replacing hazardous solvents like toluene or benzene (B151609) with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key focus. frontiersin.org

Catalysis: The use of recyclable catalysts, including solid-supported acid catalysts or organocatalysts, can replace stoichiometric and often corrosive reagents like PPA or P₂O₅. nih.gov

Energy Efficiency: As mentioned, microwave-assisted synthesis is considered a green technique due to its high energy efficiency and reduced reaction times. researchgate.net

These approaches contribute to making the synthesis of compounds like this compound more sustainable and environmentally benign. rsc.org

Stereoselective Synthesis

The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern organic and medicinal chemistry. For derivatives of this compound, stereoselective synthesis becomes relevant when chiral centers are introduced, for instance, through substitution on the cyclopropyl or phenyl rings, or by appending a chiral moiety to the triazole nucleus. Asymmetric cyclopropanation is a widely used method for creating new carbon-carbon bonds and introducing chirality. researchgate.net However, a review of the current literature does not yield specific established protocols for the direct stereoselective synthesis of the this compound core itself, as the parent structure is achiral. Research efforts would typically focus on the asymmetric synthesis of substituted precursors or the stereoselective derivatization of the scaffold.

Derivatization Strategies of the this compound Scaffold

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Modifications can be systematically introduced at several key positions: the triazole ring itself, the cyclopropyl moiety, and the phenyl ring.

Functionalization at Triazole Ring Positions (e.g., C-3, N-4, C-5)

The 1,2,4-triazole ring offers multiple sites for functionalization. The C-3 and C-5 positions are chemically distinct and can be selectively substituted, often guided by the initial synthetic route used to construct the ring.

A common strategy for synthesizing 1,2,4-triazoles involves the cyclization of substituted thiosemicarbazides, which installs a thiol group at the C-3 (or C-5) position. mdpi.comnih.govdergipark.org.tr This thiol group serves as a versatile handle for further modifications. For instance, S-alkylation of the corresponding 4-phenyl-3-thiol precursor can introduce various side chains. researchgate.netrdd.edu.iq While the target molecule has a cyclopropyl group at C-3, analogous synthetic logic could be applied to introduce functional groups at the C-5 position. For example, starting from a 5-mercapto-4-phenyl-4H-1,2,4-triazole derivative, various alkyl or aryl groups can be attached to the sulfur atom. researchgate.net

Modifications of the Cyclopropyl Moiety

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often used to impose conformational constraints, enhance metabolic stability, or modulate lipophilicity. iris-biotech.de It can act as a bioisosteric replacement for other groups like isopropyl or phenyl moieties. iris-biotech.de

Direct chemical modification of the cyclopropyl ring on the this compound scaffold is challenging due to the inherent stability of the cyclopropane (B1198618) ring. However, under certain catalytic conditions, such as Heck coupling reactions, ring-opening of a spirocyclopropane moiety has been observed, indicating the potential for transformations under specific and often harsh conditions. researchgate.net For the target compound, derivatization strategies would more commonly involve the synthesis of functionalized cyclopropyl precursors (e.g., cyclopropanecarboxylic acid, cyclopropyl Grignard reagents) which are then used to construct the triazole ring. organic-chemistry.org Research specifically detailing the direct modification of the C-3 cyclopropyl group on this triazole scaffold is not extensively documented in the reviewed literature.

Substitutions on the Phenyl Ring

Introducing substituents onto the N-4 phenyl ring is a highly effective and widely explored strategy for creating analogues of 4-phenyl-4H-1,2,4-triazoles. This approach allows for fine-tuning of electronic properties, solubility, and intermolecular interactions.

A powerful method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling. nih.govnih.gov This reaction enables the formation of carbon-carbon bonds between a halogenated phenyl-triazole precursor and various boronic acids. For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been successfully coupled with a wide array of arylboronic acids to generate highly conjugated systems. nih.govnih.gov This methodology is directly applicable to the 3-cyclopropyl-4-(4-bromophenyl)-4H-1,2,4-triazole scaffold, allowing for the introduction of diverse aromatic and heteroaromatic groups.

The table below, based on analogous reactions, illustrates the versatility of the Suzuki coupling for derivatizing a bromophenyl-substituted triazole core. nih.gov

Arylboronic Acid (Ar-B(OH)₂)Product (Ar-group)Catalyst SystemYield (%)
Phenylboronic acidBiphenyl-4-ylPd(PPh₃)₄ / K₂CO₃94
2'-Methylbiphenyl-4-ylboronic acid2'-Methylbiphenyl-4-ylPd(PPh₃)₄ / K₂CO₃85
3'-Methylbiphenyl-4-ylboronic acid3'-Methylbiphenyl-4-ylPd(PPh₃)₄ / K₂CO₃97
3'-Nitrobiphenyl-4-ylboronic acid3'-Nitrobiphenyl-4-ylPd(PPh₃)₄ / K₂CO₃85
Furan-2-ylboronic acid4-(Furan-2-yl)phenylPd(PPh₃)₄ / K₂CO₃92
Thiophen-3-ylboronic acid4-(Thiophen-3-yl)phenylPd(PPh₃)₄ / K₂CO₃90

This table presents data from the derivatization of a 3,5-bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole scaffold, illustrating the potential for similar modifications on the 3-cyclopropyl-4-phenyl scaffold. nih.gov

Hybrid Molecule Formation

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, better efficacy, or a dual mode of action. nih.gov The 1,2,4-triazole nucleus is a popular building block in the design of such hybrid molecules due to its favorable pharmacological and pharmacokinetic properties. researchgate.netajchem-a.com

The this compound scaffold can be incorporated into larger, more complex structures. For example, it can be linked to other heterocyclic systems like benzothiazole, indole, or coumarin (B35378) moieties. acs.orgnih.gov One common approach involves synthesizing a triazole derivative with a reactive functional group, such as a thiol or an amino group, which can then be coupled with another molecular fragment. nih.gov For instance, a triazole-thiol can be linked via an S-alkylation reaction to a second pharmacophore containing a suitable leaving group, such as a haloacetyl moiety. acs.orgresearchgate.net The design of these hybrids often aims to target multiple biological pathways simultaneously, a strategy of growing interest in drug discovery. nih.gov

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data Analysis

The proton NMR spectrum of 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole is anticipated to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), phenyl, and triazole rings. The protons of the phenyl group would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton of the cyclopropyl group is expected to be found further upfield, while the methylene (B1212753) protons of the cyclopropyl ring would also show characteristic shifts and coupling patterns. The proton on the C5 position of the triazole ring would present a singlet in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityAssignment
Data not available-Phenyl-H
Data not available-Triazole-H (C5-H)
Data not available-Cyclopropyl-CH
Data not available-Cyclopropyl-CH₂

¹³C NMR Data Analysis

The carbon NMR spectrum would provide information on the different carbon environments within the molecule. The carbon atoms of the phenyl ring are expected to resonate in the δ 120-140 ppm range. The carbons of the triazole ring (C3 and C5) would have characteristic chemical shifts, with C3 being influenced by the cyclopropyl substituent. The cyclopropyl carbons would appear at higher field strengths.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Assignment
Data not availablePhenyl carbons
Data not availableTriazole C3
Data not availableTriazole C5
Data not availableCyclopropyl-CH
Data not availableCyclopropyl-CH₂

Advanced 2D NMR Techniques

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, thereby providing a complete picture of the molecular structure.

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds of the phenyl ring, the C-H and C-C bonds of the cyclopropyl group, and the C=N and N=N bonds of the triazole ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
Data not availableC-H stretchAromatic (Phenyl)
Data not availableC=C stretchAromatic (Phenyl)
Data not availableC-H stretchCyclopropyl
Data not availableC=N stretchTriazole
Data not availableN=N stretchTriazole

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption maxima (λmax) corresponding to π → π* transitions within the phenyl and triazole rings. The position and intensity of these absorptions would be influenced by the conjugation between the aromatic systems. Specific λmax values would need to be determined experimentally.

Electronic Transitions and Chromophoric Analysis

The electronic absorption properties of this compound are determined by the chromophores present in its structure, namely the phenyl group and the 1,2,4-triazole (B32235) ring. The ultraviolet (UV-Vis) spectrum of 4H-1,2,4-triazole derivatives typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions.

In analogous 4-alkyl-3,5-diaryl-4H-1,2,4-triazole systems, strong absorption maxima (λmax) are often observed in the range of 250-320 nm. mdpi.comnih.gov These absorptions are attributed to the π → π* transitions within the conjugated system formed by the aromatic rings and the triazole core. The phenyl group attached to the N4 nitrogen atom and the cyclopropyl group at the C3 position influence the electronic environment of the triazole ring, affecting the energy of these transitions. The analysis of related compounds suggests that the primary chromophore is the π-conjugated system extending across the phenyl and triazole rings. nih.gov

Table 1: Expected Electronic Transition Data for this compound

Transition Type Expected λmax (nm) Chromophore
π → π* 250 - 280 Phenyl group, 1,2,4-Triazole ring

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₁H₁₁N₃, corresponding to a theoretical monoisotopic mass of approximately 185.0953 g/mol .

The fragmentation of 1,2,4-triazole derivatives under electron impact (EI) or electrospray ionization (ESI) often follows characteristic pathways. nih.gov A strong molecular ion peak ([M]⁺ or [M+H]⁺) is typically observed. ijsr.netrsc.org Common fragmentation patterns for the 1,2,4-triazole ring involve the cleavage of the N1–N2 and C3–N4 bonds or the loss of a stable N₂ molecule. nih.govijsr.net Subsequent fragmentation would involve the loss or rearrangement of the cyclopropyl and phenyl substituents.

A plausible fragmentation pathway for this compound would include:

Initial Ionization: Formation of the molecular ion [C₁₁H₁₁N₃]⁺.

Loss of Nitrogen: Elimination of N₂ to form a radical cation.

Cleavage of Substituents: Fission of the cyclopropyl group ([C₃H₅]) or the phenyl group ([C₆H₅]).

Ring Cleavage: Fragmentation of the triazole ring itself.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (amu) Proposed Fragment Ion Formula
185 [M]⁺ [C₁₁H₁₁N₃]⁺
157 [M - N₂]⁺ [C₁₁H₁₁N]⁺
144 [M - C₃H₅]⁺ [C₈H₆N₃]⁺
108 [M - C₆H₅]⁺ [C₅H₆N₃]⁺
77 [C₆H₅]⁺ [C₆H₅]⁺

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, provides a reliable model for its solid-state conformation. nih.gov

X-ray diffraction studies on analogous compounds reveal that the 4H-1,2,4-triazole ring is essentially planar. nih.gov The substituents at positions C3 and N4, however, are typically twisted with respect to this plane.

For this compound, the phenyl ring at the N4 position is expected to be rotated out of the plane of the triazole ring. This rotation is due to steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the triazole ring. The torsion angle, defined by the C-N-C-C atoms linking the two rings, is typically significant, often in the range of 40-60°. nih.gov The cyclopropyl group at the C3 position would also adopt a specific orientation relative to the triazole ring to minimize steric strain.

Table 3: Predicted Torsion Angles in the Solid-State Structure

Torsion Angle Definition Atoms Involved Predicted Angle (°)
Phenyl-Triazole C(phenyl)-C(phenyl)-N4-C5(triazole) 40 - 60

The crystal packing of this compound is likely governed by a combination of weak intermolecular forces. In the absence of strong hydrogen bond donors, the packing is dominated by van der Waals forces and weak C-H···N hydrogen bonds. mdpi.com The nitrogen atoms of the triazole ring can act as acceptors for hydrogen bonds from the C-H groups of the phenyl and cyclopropyl substituents on neighboring molecules.

Fluorescence Spectroscopy

Derivatives of 4H-1,2,4-triazole are known to exhibit luminescence properties, making them of interest in materials science. nih.govmdpi.com The fluorescence of these compounds typically arises from the extended π-conjugated system. For this compound, the conjugation between the phenyl ring and the triazole moiety is expected to confer fluorescent properties.

Upon excitation at a wavelength corresponding to its main absorption band (likely in the UV region), the molecule would be promoted to an excited electronic state. Subsequent relaxation to the ground state can occur via the emission of a photon, resulting in fluorescence. The emission wavelength is expected to be in the near-UV or visible region, with a characteristic Stokes shift (the difference between the absorption and emission maxima). The quantum yield and lifetime of the fluorescence would depend on the rigidity of the structure and the efficiency of non-radiative decay pathways. Studies on similar luminophores based on 4-alkyl-4H-1,2,4-triazole cores show that these compounds can exhibit high luminescent properties. nih.govresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These theoretical methods provide a microscopic view of the electron distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It would typically be used to determine optimized geometry, bond lengths, bond angles, and electronic energies. For 1,2,4-triazole (B32235) derivatives in general, DFT studies have been instrumental in understanding their structure-activity relationships. Such analyses for 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole would provide foundational data on its stability and electronic configuration, but specific calculations are not reported in the literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For various triazole compounds, this analysis has helped in predicting their behavior in chemical reactions. Without specific studies on this compound, its HOMO-LUMO energies and gap remain undetermined.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP for different 1,2,4-triazole derivatives has been calculated in numerous studies to understand their interaction with biological targets. However, an MEP map for this compound is not available in published research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the conformational changes and behavior of molecules over time, offering a dynamic perspective that static quantum calculations cannot.

Solvent Effects on Molecular Behavior

The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations in different solvent models are used to study these effects, providing information on solubility, stability, and conformational preferences in solution. While the impact of solvents has been investigated for other triazoles, specific data on how solvents affect the molecular behavior of this compound is currently unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazole derivatives, QSAR studies are instrumental in designing new molecules with enhanced efficacy.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For studies involving 1,2,4-triazole derivatives, a diverse range of descriptors is generated to capture the physicochemical properties relevant to their biological activity. kashanu.ac.ir These descriptors are broadly categorized as constitutional, topological, geometrical (3D), and quantum-chemical.

A significant collection of molecular descriptors is often employed, including Edge adjacency indices, GETAWAY, 3D-MoRSE, Burden eigenvalues, and constitutional descriptors. kashanu.ac.ir In other studies, quantum chemical descriptors are calculated after optimizing the molecular geometry using methods like the self-consistent ab initio restricted Hartree-Fock level with a 6-31G basis set. asianpubs.org Key quantum chemical descriptors for 1,2,4-triazole derivatives include the heat of formation (ΔH), the energy of the lowest unoccupied molecular orbital (E_LUMO), the logarithm of the partition coefficient (log P), and Molar Refractivity (MR). asianpubs.orgresearchgate.net

The selection of the most relevant descriptors is a critical step to build a robust QSAR model. Techniques like multiple linear regression (MLR) are used to identify the descriptors that have the highest correlation with the biological activity being studied. kashanu.ac.irrsc.org

Table 1: Common Molecular Descriptors Used in QSAR Studies of 1,2,4-Triazole Derivatives
Descriptor ClassSpecific DescriptorInformation Encoded
Quantum-ChemicalΔH (Heat of Formation)Thermodynamic stability of the molecule. asianpubs.org
Quantum-ChemicalE_LUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron-accepting ability of the molecule. asianpubs.orgresearchgate.net
Physicochemicallog P (Logarithm of Partition Coefficient)Hydrophobicity and ability to cross cell membranes. asianpubs.org
PhysicochemicalMR (Molar Refractivity)Molecular volume and steric effects. asianpubs.org
TopologicalEdge Adjacency IndicesMolecular branching and connectivity. kashanu.ac.ir
Geometrical (3D)GETAWAY (GEometry, Topology, and Atom-Weights AssemblY)3D molecular geometry and atom distribution. kashanu.ac.ir
Geometrical (3D)3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction)3D atomic coordinates. kashanu.ac.ir
ConstitutionalConstitutional DescriptorsBasic molecular composition (e.g., atom counts, molecular weight). kashanu.ac.ir

Once significant descriptors are selected, they are used to build a predictive QSAR model, often through MLR analysis. rsc.org The goal is to create a correlative equation that links the descriptors to the biological activity, such as the half-maximal inhibitory concentration (IC₅₀). asianpubs.org For a series of 1,2,4-triazole derivatives, a well-established equation might take the form:

pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Studies on 1,2,4-triazoles have successfully developed multi-parametric models with high correlation coefficients, indicating a strong relationship between the predicted and experimentally observed activities. kashanu.ac.ir These models serve as a valuable guide for structural modifications. For instance, QSAR analyses have suggested that introducing electron-withdrawing groups or altering the volume and hydrophobicity of the molecule could be favorable for enhancing the biological activity of 1,2,4-triazole derivatives. asianpubs.org The models allow researchers to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the synthesis of candidates with the highest potential. kashanu.ac.ir

Molecular Docking Studies (Focused on Biological Target Interactions)

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial for understanding the mechanism of action of 1,2,4-triazole derivatives at a molecular level.

Molecular docking studies provide detailed insights into the interactions between 1,2,4-triazole derivatives and the active sites of their biological targets. nih.gov For 1,2,4-triazoles designed as potential anticancer agents, targets like epidermal growth factor receptor (EGFR), BRAF kinase, tubulin, and aromatase are often investigated. nih.govnih.gov

Analysis of the docked poses reveals key binding interactions. A common interaction for triazole-based compounds, particularly those targeting metalloenzymes like aromatase (a cytochrome P450 enzyme), involves the coordination of one of the nitrogen atoms of the triazole ring with the heme iron atom in the enzyme's active site. nih.gov Other crucial interactions include hydrogen bonds between the ligand and amino acid residues in the binding pocket, as well as hydrophobic and stacking interactions. researchgate.netrsc.org For example, the carbonyl group, if present in a derivative, can act as a hydrogen bond acceptor, enhancing the binding affinity. nih.gov These analyses help to identify the key structural features of the ligand and the critical residues of the protein that are essential for binding.

Beyond identifying key interactions, molecular docking predicts the most stable binding conformation (binding mode) of the ligand within the receptor's active site. nih.gov It also calculates a scoring function to estimate the binding affinity, often expressed as a binding energy value. researchgate.net A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and higher potential biological activity. researchgate.net

For novel 1,2,4-triazole derivatives, docking studies can compare their predicted binding affinities against those of standard drugs or known inhibitors. researchgate.net For instance, certain derivatives have shown lower binding energies with key enzymes compared to reference compounds, suggesting enhanced potential. researchgate.net The results from these predictive models are vital for structure-based drug design, allowing for the rational modification of the this compound scaffold to optimize its interactions with a specific biological target and improve its binding affinity. rsc.org

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are employed to predict the spectroscopic properties of molecules, providing a powerful complement to experimental characterization. Methods like Density Functional Theory (DFT) can accurately compute parameters for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

These theoretical calculations are valuable for confirming the structure of newly synthesized 1,2,4-triazole derivatives and for studying dynamic phenomena such as tautomerism. researchgate.net By comparing the theoretically calculated spectrum with the experimental one, researchers can validate the proposed molecular structure. researchgate.net For example, DFT calculations using the B3LYP/6-31G approximation have been used to calculate the molecular structure and normal vibrational frequencies of the parent 1,2,4-triazole, showing good agreement with experimental data. researchgate.net Similarly, theoretical calculations of ¹H, ¹³C, and ¹⁵N NMR chemical shifts help in assigning experimental signals and determining the most stable tautomeric form of a triazole derivative in solution. ncl.res.in

Table 2: Theoretically Predicted and Experimental Spectroscopic Data for the 1,2,4-Triazole Core
SpectroscopyParameterTypical Predicted/Experimental RangeAssignment
IRVibrational Frequency (cm⁻¹)3276–3389N-H stretching (for tautomers with N-H). nih.gov
IRVibrational Frequency (cm⁻¹)1620–1625C=N stretching. nih.gov
¹H NMRChemical Shift (ppm)~7.8–8.3Triazole ring C-H proton. nih.gov
¹H NMRChemical Shift (ppm)~13.7–14.2Triazole ring N-H proton (in thione tautomers). nih.gov
¹³C NMRChemical Shift (ppm)~140–160Triazole ring carbons. researchgate.net

Computational NMR Chemical Shifts

There is no specific published data detailing the theoretical calculations of 1H and 13C NMR chemical shifts for this compound. Computational chemistry methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed to predict NMR spectra, and these predictions are often correlated with experimental data to confirm molecular structures. ufv.br Without a dedicated study on this particular compound, a data table of its computational NMR chemical shifts cannot be compiled.

Simulated IR and UV-Vis Spectra

Similarly, simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound have not been found in the available literature. Theoretical IR spectra are typically calculated to identify the vibrational modes of a molecule, while time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra to understand electronic transitions. nih.govresearchgate.net The absence of such simulations for the target compound prevents the presentation of its theoretical spectroscopic data.

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of 1,2,4-triazole derivatives is an active area of research, as these compounds can exhibit significant second- and third-order NLO responses. dntb.gov.uanih.gov These properties are typically predicted through computational methods that calculate parameters such as polarizability and hyperpolarizability. nih.govbohrium.com However, specific predictions of the NLO properties for this compound are not documented in the searched scientific literature.

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Cyclopropyl (B3062369) Moiety on Molecular Interactions

The cyclopropyl group introduces a significant steric profile to the 3-cyclopropyl-4-phenyl-4H-1,2,4-triazole molecule. Its rigid, three-dimensional structure occupies a defined conical space, which can influence how the molecule binds to a biological target. This steric bulk can be advantageous, as it may promote selective binding to a specific receptor pocket while preventing interactions with others, potentially reducing off-target effects. The defined geometry of the cyclopropyl ring can also orient the rest of the molecule in a specific conformation that is favorable for biological activity.

The rigid nature of the cyclopropyl ring imposes significant conformational restraints on the this compound molecule. researchgate.net This rigidity reduces the number of accessible conformations, which can be entropically favorable for binding to a biological target as less conformational freedom is lost upon binding. By locking a portion of the molecule into a more defined orientation, the cyclopropyl group can help to pre-organize the molecule for optimal interaction with its binding site. This can lead to higher binding affinity and, consequently, greater biological potency. The conformational properties of substituted triazoles are a key area of research in the development of new therapeutic agents. nih.govkaust.edu.sa

Role of the Phenyl Substituent at N-4

The phenyl group at the N-4 position of the 1,2,4-triazole (B32235) ring plays a crucial role in defining the molecule's biological activity through various non-covalent interactions and by providing a scaffold for further chemical modification.

The following table summarizes the effects of different substitution patterns on the phenyl ring of related triazole compounds, providing insights into potential modifications of this compound:

Substitution PatternSubstituentObserved Effect on ActivityReference
Para-ClEnhanced activity in some systems mdpi.com
Para-FGenerally well-tolerated or beneficial mdpi.com
Ortho-ClCan introduce steric hindrance, potentially decreasing activity mdpi.com
Meta-ClVariable effects depending on the target mdpi.com
Para-CF3Often leads to increased potency mdpi.com
Ortho-CH3May cause steric clashes, reducing affinity mdpi.com

These findings from related N-phenyltriazole structures suggest that careful selection of substituents and their positions on the phenyl ring is a critical aspect of designing new analogs of this compound with optimized biological profiles.

Importance of the 1,2,4-Triazole Core for Molecular Recognition

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, not only for its metabolic stability but also for its crucial role in molecular recognition. nih.gov Its unique electronic and structural features enable it to act as a versatile pharmacophore that can engage in multiple types of non-covalent interactions with biological receptors. nih.govpensoft.net

The 1,2,4-triazole nucleus possesses a significant capacity for forming hydrogen bonds, which is fundamental to its ability to bind with high affinity to biological targets like enzymes and receptors. nih.gov The ring contains three nitrogen atoms, two of which (N1 and N2) are typically sp²-hybridized and act as hydrogen bond acceptors. pensoft.netmjcce.org.mk The lone pair of electrons on these nitrogen atoms can readily accept a proton from donor groups such as the hydroxyl (-OH) or amine (-NH) functions of amino acid residues in a protein (e.g., serine, threonine, lysine).

Depending on the substitution pattern and tautomeric form, the triazole ring can also feature an N-H group, which acts as a hydrogen bond donor. rsc.org This dual hydrogen bond donor-acceptor capability allows the triazole moiety to establish a network of specific and directional interactions within a binding site, contributing significantly to the stability of the ligand-receptor complex and, consequently, to the compound's biological activity. nih.govacs.org

This pronounced dipole character allows the triazole core to participate in favorable dipole-dipole and ion-dipole interactions with polar residues in a protein's active site. pensoft.net The polarity of the triazole ring enhances its ability to interact with the typically polar environments of biological receptors and contributes to the molecule's solubility. nih.gov The inherent rigidity and planarity of the ring, combined with its polar nature, make it an effective scaffold for orienting substituents into optimal positions for binding, acting as an important pharmacophore for interaction with biological targets. nih.gov

Rational Design Strategies Based on SAR Insights

The structure-activity relationship (SAR) insights gained from studying derivatives of the this compound scaffold provide a foundation for the rational design of new, more potent, and selective molecules.

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule (the scaffold) with a different, structurally distinct moiety while retaining the original orientation of key binding groups. researchgate.netresearchgate.net The 1,2,4-triazole ring itself can be a result of a scaffold hopping approach, replacing other five-membered heterocycles or even acyclic structures to improve properties like metabolic stability or synthetic accessibility. nih.gov

Conversely, for the this compound structure, isosteric replacements can be applied to its substituents. Isosteres are atoms or groups of atoms with similar sizes, shapes, and electronic properties. unito.it For example, the cyclopropyl group at the 3-position could be replaced by other small rings (like oxetane) or functional groups (like a vinyl group) to probe the steric and electronic requirements of the corresponding binding pocket. Similarly, the entire 1,2,4-triazole ring could be considered an isostere for other functional groups, such as an amide or an ester, due to its ability to mimic their hydrogen bonding patterns and geometry. nih.gov Such replacements can lead to novel chemical entities with improved pharmacological profiles. researchgate.netunito.it

Based on SAR data, targeted modifications can be made to the substituents on the scaffold to fine-tune biological activity. neliti.com This "substituent engineering" involves the strategic introduction, removal, or modification of functional groups to optimize interactions with a specific biological target.

For the 4-phenyl ring, SAR studies indicate that its electronic properties are critical. nih.gov A rational design approach would involve synthesizing a library of analogs with a diverse set of substituents at the ortho-, meta-, and para-positions.

Table 2: Rational Substituent Design Strategies for the 4-Phenyl Ring

Strategy Example Substituent Desired Property Modulation Rationale
Enhance H-Bonding p-OH, p-NH₂ Increased Potency/Selectivity Introduce H-bond donor/acceptor groups to form new interactions with the target. nih.gov
Increase Lipophilicity p-Cl, p-CF₃ Improved Membrane Permeability Add lipophilic groups to enhance passage through biological membranes. nih.gov
Modulate Electronics p-NO₂, p-CN Enhanced Electrostatic Interactions Introduce strong EWGs to tune the electronic character of the ring for optimal binding. nih.gov

By systematically applying these strategies, researchers can rationally navigate the chemical space around the this compound scaffold to develop compounds with optimized, target-specific activity. neliti.comrsc.orgrsc.org

Mechanistic Insights into Biological Interactions

Interaction with Enzyme Systems

Derivatives of 1,2,4-triazole (B32235) are known to be effective enzyme inhibitors, targeting a wide range of enzymes involved in various pathological conditions. isp.edu.pk The design of such inhibitors often relies on the triazole core to properly orient other functional groups within the enzyme's active site.

The inhibitory action of 1,2,4-triazole derivatives is typically achieved through non-covalent interactions that stabilize the binding of the molecule within the enzyme's active site. Key mechanisms include:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the enzyme's catalytic or binding sites. researchgate.net

π-π Stacking and Hydrophobic Interactions: The phenyl group attached to the triazole nitrogen is critical for engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. This interaction significantly contributes to the binding affinity. Structure-activity relationship (SAR) studies on related compounds have shown that the phenyl group at the C-3 position is crucial for high activity. nih.gov

C-H···π Stacking: The cyclopropyl (B3062369) group, while often enhancing metabolic stability, can also participate in weaker but significant C-H···π stacking interactions with aromatic rings in the enzyme's active site, further anchoring the inhibitor. asianpubs.orgasianpubs.org

These interactions collectively stabilize the enzyme-inhibitor complex, preventing the natural substrate from binding and thus inhibiting the enzyme's function.

While specific targets for 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole have not been explicitly identified, research on analogous structures points toward several classes of enzymes as potential targets.

DNA Gyrase and Topoisomerase IV: Quinolone-triazole hybrids have been evaluated for their inhibitory activity against these bacterial enzymes, which are essential for DNA replication. nih.gov The triazole moiety helps in positioning the molecule to interfere with the enzyme's function. In silico docking studies of similar ciprofloxacin-triazole conjugates suggest interactions with key amino acids in the DNA gyrase active site. nih.gov

Cholinesterases (AChE and BChE): Certain 1,2,4-triazole derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurological disorders like Alzheimer's disease. isp.edu.pknih.gov Inhibition is thought to occur through interactions with both the catalytic triad (B1167595) and the peripheral anionic site of these enzymes. nih.gov

Urease: This nickel-containing enzyme is a target for treating infections caused by urease-producing bacteria. Various 1,2,4-triazole derivatives have demonstrated significant urease inhibition. nih.gov

Lipoxygenase (LOX): LOX enzymes are involved in inflammatory pathways. Phenyl-substituted 1,2,4-triazole derivatives have been investigated as inhibitors of 15-lipoxygenase (15-LOX). mdpi.com

Target EnzymeInhibitor Class (Related Triazoles)Potential Binding InteractionsReference
DNA Gyrase / Topoisomerase IVQuinolone-1,2,4-triazole hybridsInterference with DNA binding and replication machinery nih.gov
Acetylcholinesterase (AChE)Azinane-1,2,4-triazole derivativesBinding to catalytic triad and peripheral anionic site nih.gov
Butyrylcholinesterase (BChE)Azinane-1,2,4-triazole derivativesBinding to catalytic triad and peripheral anionic site nih.gov
UreasePhenyl-substituted 1,2,4-triazolesCoordination with active site metal ions; H-bonding nih.gov
15-Lipoxygenase (15-LOX)Phenyl-substituted 1,2,4-triazolesBinding to the catalytic site, preventing substrate access mdpi.com

Interactions with Receptors

The structural framework of 1,2,4-triazoles is also suitable for interaction with various physiological receptors, leading to the modulation of their activity.

The binding of triazole-containing ligands to receptors is governed by principles similar to enzyme inhibition, involving a combination of specific intermolecular forces to achieve high affinity and selectivity. Modeling studies of triazole phenylpiperazine analogues with dopamine (B1211576) receptors have highlighted that the ligand's conformation within the binding pocket is crucial. nih.gov The triazole ring can serve as a rigid linker, presenting the phenyl and cyclopropyl groups to specific sub-pockets within the receptor. Key interactions include hydrogen bonds, hydrophobic contacts, and electrostatic interactions with receptor residues. nih.gov

By binding to a receptor, a ligand can act as an agonist, antagonist, or inverse agonist. While the specific effect of this compound is unknown, related structures have been shown to modulate receptor function.

Dopamine Receptors (D₂/D₃): A series of triazole phenylpiperazine analogues demonstrated high affinity for dopamine D₃ receptors with moderate selectivity over D₂ subtypes. nih.gov Molecular modeling suggested that differences in the binding site contours between D₂ and D₃ receptors are the primary origin of this selectivity, with the triazole-based ligands adopting different conformations in each. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R): Though involving the 1,2,3-triazole isomer, studies on pyrrolopyrimidine derivatives have shown that incorporating a triazole ring can mitigate suboptimal physicochemical properties and lead to potent CSF1R inhibitors. mdpi.comresearchgate.net

Fibroblast Growth Factor (FGF) Receptors: Again, using the 1,2,3-triazole scaffold, researchers have developed FGF receptor modulators with neuroprotective activity, demonstrating that the triazole ring can successfully replace other chemical groups like amides to improve drug properties. nih.gov

Target ReceptorLigand Class (Related Triazoles)Observed EffectReference
Dopamine D₃/D₂ ReceptorsTriazole phenylpiperazine analoguesHigh-affinity binding, selective for D₃ over D₂ nih.gov
CSF1RTriazole-substituted pyrrolopyrimidines (1,2,3-isomer)Potent enzyme inhibition mdpi.comresearchgate.net
FGF Receptors1,2,3-Triazole derivativesReceptor modulation, neuroprotective activity nih.gov

Nucleic Acid Interactions

Direct interactions between this compound and nucleic acids have not been reported. However, the ability of some triazole-containing compounds to interfere with DNA-related processes, often through enzyme inhibition, is well-documented. For instance, the inhibition of DNA gyrase by triazole-quinolone hybrids indirectly constitutes an interaction with nucleic acid metabolism. nih.govnih.gov

Furthermore, studies on the 1,2,3-triazole isomer have shown that triazole-modified nucleosides can interact with and stabilize complex DNA structures like G-quadruplexes, which are found in telomeres. mdpi.com The triazole moiety can participate in stacking interactions within the DNA structure. nih.gov While this involves a different isomer, it illustrates the potential for the triazole ring system to be a component of DNA-binding molecules.

Membrane Interaction Mechanisms

The ability of 1,2,4-triazole derivatives to interact with and disrupt cellular membranes is a noted mechanism of their biological activity, particularly in antimicrobial contexts. A study on a carbazole-triazole conjugate demonstrated its capacity to depolarize the fungal membrane potential. nih.gov Membrane depolarization, the reduction of the electrical potential difference across a membrane, can lead to a cascade of downstream effects, including the disruption of ion gradients, impairment of nutrient transport, and ultimately, cell death.

The triazole ring itself can influence membrane properties. Research on anion exchange membranes has shown that the inclusion of triazole moieties can enhance hydroxide (B78521) ion conductivity. mdpi.com This is attributed to the formation of strong hydrogen bonds between the triazole and water or hydroxide ions, which facilitates their transport across the membrane. mdpi.com This suggests that the nitrogen-rich 1,2,4-triazole ring in compounds like this compound could potentially interact with polar components of cell membranes, thereby modulating their permeability and electrochemical gradients.

Elucidation of Molecular Pathways and Signaling Cascades Involved in Biological Responses

One significant area of research is the role of 1,2,4-triazoles in cancer-related signaling. Certain compounds with a 1,2,4-triazole scaffold have been identified as potent inhibitors of tankyrase, an enzyme involved in the Wnt/β-catenin signaling pathway. nih.gov Inhibition of this pathway is a key strategy in the development of anticancer drugs.

In the context of neuroprotection, a series of 1,3,5-triphenyl-1,2,4-triazole derivatives were found to potentially exert their effects by inhibiting Keap1, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov The inhibition of Keap1 leads to the activation of the Nrf2 antioxidant response pathway, a critical mechanism for cellular defense against oxidative stress.

Furthermore, triazole-phenol compounds have been shown to bind to and inhibit the macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. researchgate.net This inhibition subsequently attenuated MIF-induced phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. researchgate.net

Other 1,2,4-triazole derivatives have been specifically designed to act as agonists for the benzodiazepine (B76468) receptor, a component of the GABA-A receptor complex in the central nervous system, suggesting a role in modulating neurotransmission. nih.gov

These examples highlight the versatility of the 1,2,4-triazole scaffold in interacting with diverse biological targets and influencing a range of signaling pathways. The specific effects of this compound would depend on its unique three-dimensional structure and how it fits into the binding sites of these or other protein targets.

Table 1: Examples of Signaling Pathways Modulated by 1,2,4-Triazole Derivatives

1,2,4-Triazole Derivative ClassTarget/PathwayPotential Biological EffectReference(s)
1,2,4-Triazole-Indole ConjugatesTankyrase (Wnt/β-catenin pathway)Anticancer nih.gov
1,3,5-Triphenyl-1,2,4-triazolesKeap1 (Nrf2 pathway), COX-2, iNOSNeuroprotection, Anti-inflammatory nih.gov
4-Substituted Triazole-phenolsMacrophage Migration Inhibitory Factor (MIF), ERK PhosphorylationAnti-inflammatory researchgate.net
4H-3-(2-phenoxy)phenyl-1,2,4-triazolesBenzodiazepine Receptor (GABA-A)Anxiolytic, Anticonvulsant nih.gov

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of extensive research, with a continuous drive towards greener, more efficient, and versatile methods. researchgate.netmdpi.com Future efforts in the synthesis of 3-Cyclopropyl-4-phenyl-4H-1,2,4-triazole are likely to focus on the development of catalytic and stereoselective approaches, as well as the implementation of continuous flow technologies.

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For the synthesis of substituted 1,2,4-triazoles, copper-catalyzed reactions have shown considerable promise. researchgate.netnih.gov Future research could focus on designing more efficient and recyclable copper catalysts, potentially supported on materials like MCM-41, to facilitate the synthesis of this compound and its derivatives. organic-chemistry.org Furthermore, the exploration of palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, could offer new avenues for the functionalization of the phenyl ring in the target molecule. nih.gov

Stereoselectivity is a critical aspect of medicinal chemistry, as the biological activity of a compound can be highly dependent on its three-dimensional structure. While the core 1,2,4-triazole ring is planar, the presence of a cyclopropyl (B3062369) group introduces a stereocenter. Future synthetic methodologies could aim for the stereoselective synthesis of this compound, potentially through the use of chiral catalysts or starting materials. This would allow for the investigation of the differential biological activities of the individual enantiomers. The development of catalytic asymmetric methods for the construction of axially chiral azole-based frameworks is an emerging area that could be applied to derivatives of the target compound. acs.org

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. rsc.orgresearchgate.net The synthesis of triazoles, which can involve hazardous reagents or intermediates, is particularly well-suited for flow chemistry applications. nih.govbeilstein-journals.org Future research is expected to focus on the development of robust and efficient continuous flow protocols for the synthesis of this compound. This could involve the use of packed-bed reactors with immobilized catalysts, such as copper on charcoal, to streamline the production and purification process. nih.govbeilstein-journals.org The integration of in-line purification and analysis techniques would further enhance the efficiency and appeal of continuous synthesis for this class of compounds.

Advanced Computational Approaches

The role of computational chemistry in drug discovery and materials science has expanded significantly with the advent of more powerful computing resources and sophisticated algorithms. For this compound, advanced computational approaches can provide valuable insights into its properties and potential applications, guiding further experimental work.

Predictive modeling, utilizing techniques such as quantitative structure-activity relationship (QSAR) and molecular docking, is a powerful tool for understanding the biological activity of small molecules. researchgate.net For this compound, future research will likely involve the development of more accurate and predictive models to elucidate its interactions with biological targets. These models can be used to predict the compound's efficacy against a range of diseases, including cancer, microbial infections, and inflammatory conditions, based on the known activities of other 1,2,4-triazole derivatives. researchgate.netresearchgate.netnih.gov Molecular docking studies can provide detailed information about the binding modes of the compound with specific proteins, such as enzymes and receptors, offering a rationale for its observed biological effects and guiding the design of more potent analogs. nih.govnih.gov

Generate novel analogs: By learning the structural features associated with desirable biological activities, AI models can propose new derivatives of the target compound with improved potency and selectivity. springernature.com

Predict synthetic accessibility: AI-powered tools can assess the synthetic feasibility of newly designed compounds, helping to prioritize the most promising candidates for laboratory synthesis.

Optimize pharmacokinetic properties: Machine learning models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, aiding in the design of molecules with better drug-like characteristics.

The integration of AI and ML into the research and development pipeline for this compound has the potential to significantly accelerate the discovery of new therapeutic agents. nih.gov

Exploration of New Molecular Targets and Interaction Mechanisms

The diverse biological activities reported for 1,2,4-triazole derivatives suggest that this scaffold can interact with a wide range of molecular targets. nih.govnih.govdergipark.org.tr A key area of future research for this compound will be the identification and validation of its specific molecular targets and the elucidation of its mechanisms of action.

Given the known anticancer properties of some 1,2,4-triazoles, future studies could investigate the potential of this compound to target key proteins involved in cancer progression, such as kinases or apoptosis-related proteins. researchgate.netrsc.org Similarly, its potential as an antimicrobial agent could be explored by examining its ability to inhibit essential enzymes in bacteria or fungi. researchgate.net The anti-inflammatory effects of related compounds suggest that it may modulate the activity of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). mdpi.com

Polypharmacology and Multi-Target Directed Ligands

Polypharmacology, the concept of a single drug acting on multiple targets, has become a leading strategy in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. The 1,2,4-triazole scaffold is a key component in the design of Multi-Target Directed Ligands (MTDLs) due to its ability to act as a versatile pharmacophore capable of hydrogen bonding and dipole interactions. nih.govresearchgate.net

Future research could focus on designing MTDLs based on the this compound structure. For instance, in Alzheimer's disease research, various triazole-based compounds have been developed to simultaneously address metal dyshomeostasis, amyloid-β (Aβ) aggregation, and oxidative stress. nih.govnih.govrsc.org Phenol-triazole derivatives, for example, have been engineered to bind copper ions, modulate Aβ aggregation, and act as antioxidants. nih.govrsc.org The this compound core could be functionalized to incorporate moieties that target these pathways, creating novel therapeutic candidates.

Table 1: Examples of Multi-Target Directed Ligands (MTDLs) Based on Triazole Scaffolds

Triazole Scaffold TypeTargeted DiseaseSimultaneous Targets/MechanismsReference
Phenol-triazoleAlzheimer's DiseaseCu-binding, Aβ aggregation modulation, antioxidant nih.govrsc.org
Triazole-Curcumin HybridAlzheimer's DiseaseAβ aggregation inhibition, metal chelation, ROS reduction nih.gov
Combretastatin-Triazole AnalogCancerTubulin polymerization inhibition nih.gov
Triazole-Sulfonamide HybridFungal InfectionsErgosterol (B1671047) biosynthesis inhibition nih.gov

Investigation of Resistance Mechanisms at a Molecular Level

The widespread use of triazole-containing drugs, especially in antifungal therapy, has led to the emergence of drug resistance, posing a significant clinical challenge. nih.govoup.com Understanding the molecular basis of this resistance is crucial for developing next-generation therapeutics. For antifungal triazoles, the primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (encoded by the cyp51 gene), a key enzyme in the ergosterol biosynthesis pathway. nih.govnih.gov

Resistance to triazoles in fungal pathogens like Aspergillus fumigatus and Candida species typically arises from several molecular alterations:

Target Gene Mutations: Point mutations in the cyp51A gene can alter the structure of the enzyme, reducing its binding affinity for triazole drugs. nih.govnih.gov

Gene Overexpression: Increased expression of the cyp51A gene, often driven by tandem repeats in its promoter region, leads to higher concentrations of the target enzyme, requiring higher drug doses for inhibition. nih.govresearchgate.net

Efflux Pump Activity: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell, reducing its intracellular concentration. oup.comresearchgate.net

Should this compound be developed as an antimicrobial agent, a proactive investigation into these potential resistance mechanisms would be essential. Molecular studies involving gene sequencing, expression analysis (qRT-PCR), and functional assays of efflux pumps in resistant strains would provide invaluable data for predicting and overcoming clinical resistance.

Integration with Chemical Biology Techniques

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems and are instrumental in drug discovery and validation. The this compound scaffold is a promising starting point for creating such probes. By attaching reporter tags (e.g., fluorophores, biotin) or photoreactive groups, derivatives of this compound could be used to identify and study its biological targets. researchgate.net For example, a fluorescently-labeled version could be used in cellular imaging to visualize its subcellular localization and interaction with specific proteins. nih.gov Click chemistry, a versatile method often involving triazole formation, could be employed to attach these tags with high efficiency and specificity. acs.org

Biophysical Studies of Molecular Interactions

A deep understanding of how a molecule interacts with its biological target is fundamental to rational drug design. Several biophysical techniques could be applied to elucidate the molecular interactions of this compound.

X-ray Crystallography: Co-crystallizing the compound with a target protein can provide a high-resolution, three-dimensional view of the binding site, revealing specific hydrogen bonds, hydrophobic interactions, and π-π stacking involving the phenyl and triazole rings. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) and 2D-NMR, can identify which parts of the molecule are in close contact with a target protein and characterize the binding interface, even for weak interactions. acs.org

Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding pose of the compound within a protein's active site and estimate its binding affinity. mdpi.com These computational methods can also clarify the role of the cyclopropyl and phenyl substituents in target engagement.

Table 2: Biophysical Techniques for Studying Molecular Interactions of Triazole Derivatives

TechniquePurposeType of Information ObtainedReference
X-ray CrystallographyDetermine 3D structure of ligand-protein complexPrecise binding mode, intermolecular contacts nih.govmdpi.com
NMR SpectroscopyCharacterize binding interface in solutionLigand-protein contacts, binding kinetics acs.org
Molecular DockingPredict binding conformation and affinityPlausible binding poses, scoring functions mdpi.com
Differential Scanning Calorimetry (DSC)Analyze thermal properties and phase transitionsMelting points, stability of polymorphs ijmtlm.org

Applications in Advanced Materials Research

Polymer Science and Functional Materials

The 1,2,4-triazole ring is not only a pharmacophore but also a valuable building block for advanced materials due to its thermal stability, coordination ability, and rigid structure. nih.govlifechemicals.com Research has demonstrated the synthesis of polymers incorporating 1,2,4-triazole derivatives for various applications. ajchem-a.comajchem-a.comrdd.edu.iq For example, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized and shown to have potential as antibacterial and anticorrosion agents. ajchem-a.comajchem-a.com

Future work could explore the incorporation of this compound as a monomer or a pendant group in polymers. The phenyl group could enhance π-stacking interactions between polymer chains, influencing mechanical and thermal properties, while the cyclopropyl group might affect solubility and packing. Such polymers could find use in:

Conducting Polymers: The nitrogen-rich triazole ring can facilitate charge transport, making these materials candidates for organic electronics. scitechdaily.com

Corrosion Inhibitors: Triazole-containing polymers can form protective films on metal surfaces. lifechemicals.com

Energetic Materials: Polymer salts derived from vinyl-1,2,4-triazole have been investigated as energetic materials. researchgate.net

The unique substitution pattern of this compound offers a rich platform for future investigations across multiple scientific disciplines, from targeted therapeutics to the next generation of functional polymers.

Coordination Chemistry and Metal-Organic Frameworks

Currently, there is a notable absence of published research specifically detailing the coordination chemistry of this compound or its use as a ligand in the formation of metal-organic frameworks (MOFs). However, the inherent structural and electronic properties of the 1,2,4-triazole core suggest a strong potential for this compound to act as a versatile ligand in the synthesis of new coordination complexes and MOFs.

The 1,2,4-triazole ring system is a well-established building block in coordination chemistry due to the presence of three nitrogen atoms, which can act as donor sites for metal ions. researchgate.net These nitrogen-rich heterocycles can coordinate to metal centers in various modes, including as monodentate, bidentate, or bridging ligands, facilitating the construction of diverse and complex architectures ranging from discrete polynuclear complexes to extended one-, two-, and three-dimensional frameworks. researchgate.netresearchgate.net The ability of the triazole ring to bridge multiple metal centers is particularly crucial for the design of MOFs with specific topologies and properties. rsc.orgrsc.org

Future research in this area could focus on the synthesis and characterization of coordination complexes of this compound with various transition metals. Such studies would elucidate its coordination preferences and the influence of its substituents on the structural and physical properties of the resulting complexes. Following this, the exploration of its use as an organic linker in the synthesis of MOFs could lead to new materials with potential applications in gas storage, separation, and catalysis. The isoreticular series of MOFs based on bis(carboxyphenyl)-1,2,4-triazole ligands demonstrates how the choice of metal ion can systematically alter properties such as porosity and network flexibility, a strategy that could be applied to frameworks incorporating this compound. researchgate.net

Sensing and Optoelectronic Materials

The application of this compound in the fields of chemical sensing and optoelectronic materials is another promising, yet currently unexplored, area of research. The broader class of 1,2,4-triazole derivatives has demonstrated significant potential in these applications due to their inherent electronic and photophysical properties. mdpi.comnanobioletters.com

In the realm of chemical sensing, the triazole moiety can act as a binding site for various analytes, including metal ions and anions. nanobioletters.com The coordination of an analyte to the triazole ring can induce a change in the electronic properties of the molecule, leading to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorescent sensing). The phenyl and cyclopropyl substituents on the this compound backbone could be functionalized to introduce specific recognition sites, thereby enhancing the selectivity and sensitivity of the sensor. For instance, the phenyl ring could be derivatized with groups that have a high affinity for a particular analyte.

In the field of optoelectronics, 1,2,4-triazole derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as nonlinear optical (NLO) materials. mdpi.comnih.gov The electron-deficient nature of the 1,2,4-triazole ring makes it a suitable component for electron-transporting and hole-blocking layers in OLEDs. researchgate.net The photophysical properties of triazole-based compounds, such as their absorption and emission wavelengths, can be tuned by extending the π-conjugation of the system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclopropyl-4-phenyl-4H-1,2,4-triazole, and how can yield be maximized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, refluxing precursor hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours under reduced pressure, followed by cooling, ice-water precipitation, and crystallization with water-ethanol mixtures. Yield optimization requires precise control of reaction time, solvent purity, and stoichiometric ratios of reagents. Yield improvements (e.g., 65% in ) are achievable via extended stirring (12 hours) and recrystallization . Microwave-assisted synthesis (as in ) may reduce reaction time while maintaining yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Use a combination of IR spectroscopy (to identify functional groups like N-H and C-N stretches), 1H^1H-NMR (to verify cyclopropyl and phenyl proton environments), and elemental analysis (to confirm C/H/N ratios). Mass spectrometry further validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (via programs like WinGX) is recommended .

Q. How can impurities be removed during purification of triazole derivatives?

  • Methodology : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) effectively separates impurities. Thin-layer chromatography (TLC) monitors purity during synthesis. Recrystallization in water-ethanol or acetone-hexane systems enhances purity, as demonstrated for related triazoles .

Advanced Research Questions

Q. How do tautomeric equilibria influence the reactivity of this compound?

  • Methodology : Tautomerism in triazoles (e.g., 1H-, 2H-, 4H- forms) alters electronic properties and reactivity. Computational methods (DFT) and variable-temperature NMR can identify dominant tautomers. For example, 3-amino-1,2,4-triazole exists primarily as the 1H-tautomer (9a) due to thermodynamic stability . Experimental validation via UV-Vis spectroscopy (λmax shifts) and pH-dependent studies further clarifies tautomeric behavior .

Q. What strategies resolve contradictions in biological activity data for triazole derivatives?

  • Methodology : Cross-validate biological assays (e.g., antimicrobial testing via MIC assays) with structural analogs. For instance, discrepancies in antifungal activity may arise from substituent effects (e.g., alkylthio vs. aryl groups). Use SAR (structure-activity relationship) models to correlate substituent electronic profiles (Hammett constants) with activity trends. highlights how sulfanyl groups enhance antimicrobial potency .

Q. How to validate quantification methods for this compound in complex matrices?

  • Methodology : Employ UV spectrophotometry at λ = 258 nm (validated for related triazoles in ) with calibration curves (linearity range: 5–50 µg/mL). Validate specificity via spiked placebo samples and robustness testing (pH, temperature variations). HPLC with C18 columns and acetonitrile-water mobile phases provides complementary quantification, ensuring <2% relative standard deviation (RSD) .

Q. How to design derivatives with enhanced bioactivity while minimizing toxicity?

  • Methodology : Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring to improve membrane permeability. Replace cyclopropyl with bulkier substituents (e.g., adamantyl) for steric stabilization, as seen in . Toxicity screening via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) identifies safe candidates .

Methodological Considerations

  • Synthesis Optimization : Prioritize microwave synthesis for time efficiency .
  • Analytical Validation : Cross-validate spectroscopic data with crystallographic tools (e.g., WinGX) to resolve structural ambiguities .
  • Data Interpretation : Use computational modeling (e.g., Gaussian 09) to predict tautomeric preferences and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.